Product packaging for 3-[(Furan-2-ylmethoxy)methyl]aniline(Cat. No.:CAS No. 1016534-46-5)

3-[(Furan-2-ylmethoxy)methyl]aniline

Cat. No.: B2849759
CAS No.: 1016534-46-5
M. Wt: 203.241
InChI Key: MVBPXKRSAKNDTQ-UHFFFAOYSA-N
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Description

Context and Significance of Furan (B31954) and Aniline (B41778) Derivatives in Organic Synthesis

The academic and industrial importance of 3-[(Furan-2-ylmethoxy)methyl]aniline is best understood by first examining its foundational components: the furan ring and the aniline derivative.

Furan Derivatives: Furan is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.comwikipedia.org This structure is a fundamental building block in organic synthesis, valued for its versatility and presence in a wide array of natural products. numberanalytics.comnumberanalytics.com The furan ring is not as aromatic as benzene (B151609), which makes it susceptible to a variety of chemical transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions. numberanalytics.comwikipedia.org This reactivity allows chemists to use furans as starting materials for synthesizing more complex molecules, ranging from pharmaceuticals to advanced polymers. numberanalytics.com In medicinal chemistry, the incorporation of a furan ring can improve the pharmacokinetic profile of a lead molecule due to the ether oxygen's potential for hydrogen bonding, which can enhance biological activity or metabolic stability. slideshare.net

Aniline Derivatives: Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (–NH2). wikipedia.org Aniline and its derivatives are indispensable intermediates in the chemical industry. wikipedia.orgcoherentmarketinsights.com They are crucial for the production of dyes, such as the indigo (B80030) used for blue jeans, and for manufacturing high-performance polymers like polyurethanes. wikipedia.org In the pharmaceutical sector, the aniline scaffold is a key component in numerous drugs, including analgesics like paracetamol and various sulfonamides. wikipedia.orgcoherentmarketinsights.comslideshare.net The amino group makes the aromatic ring highly reactive towards electrophilic substitution reactions, facilitating the synthesis of a diverse range of functionalized molecules. wikipedia.org Medicinal chemists often utilize aniline derivatives to fine-tune the electronic and solubility properties of drug candidates, thereby optimizing their efficacy and interaction with biological targets. cresset-group.comnbinno.comechemi.com

The combination of these two scaffolds in one molecule suggests a compound designed to leverage the distinct chemical properties of both the electron-rich furan ring and the versatile aniline core.

Structural Characteristics of this compound

The precise arrangement of atoms in this compound defines its chemical identity and potential reactivity. The structure features an aniline core where the amino group is positioned on the phenyl ring. At the meta-position (carbon 3) of this ring, there is a methoxy-methyl substituent, which acts as a linker. This linker consists of a methylene (B1212753) bridge (–CH2–) attached to an ether oxygen (–O–), which is in turn bonded to a furfuryl group (a furan ring with a methylene bridge, –CH2–furan).

This molecular structure integrates several key functional groups:

Aniline Moiety: Provides a primary aromatic amine group, a site for diazotization, acylation, and other amine-specific reactions.

Furan Ring: An aromatic, electron-rich heterocycle that can participate in electrophilic substitution and cycloaddition reactions.

Ether Linkage: A flexible and relatively stable connection (–CH2–O–CH2–) between the aromatic aniline and furan systems.

The key physicochemical properties of the compound are summarized in the interactive table below.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number1016534-46-5 scbt.com
Molecular FormulaC12H13NO2 uni.luscbt.com
Molecular Weight203.24 g/mol scbt.comscbt.com
Monoisotopic Mass203.09464 Da uni.lu

Overview of Current Research Trajectories and Academic Relevance

While specific, in-depth research publications focusing exclusively on the synthesis or application of this compound are not widely documented, its academic relevance can be inferred from its status as a commercially available chemical intermediate and from broader research trends involving furan-aniline hybrid structures.

The compound's availability from chemical suppliers suggests its use as a building block in synthetic chemistry. scbt.comscbt.com Researchers likely acquire it for multi-step syntheses to construct more complex target molecules for evaluation in materials science or medicinal chemistry. The structure is pre-functionalized with reactive sites on both the aniline (the amino group) and furan rings, making it a versatile starting point.

The academic interest in combining furan and aniline scaffolds is evident in related research. For example, studies on a structurally similar compound, 3-ethynyl-N-(furan-2-ylmethyl)aniline, have explored its potential as a lead compound for developing agents with anticancer and antimicrobial properties. Other research efforts focus on developing novel synthetic methods to create furan-imine derivatives from anilines, highlighting the chemical community's interest in this class of hybrid molecules. nih.gov Furthermore, investigations into the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives, which also combine furan and aromatic moieties, have been pursued for their potential antimicrobial activity. mdpi.comnih.gov

Collectively, these research trajectories indicate that the strategic combination of furan and aniline rings is a promising area of investigation. Therefore, this compound holds academic relevance primarily as a synthetic intermediate, enabling the construction of novel molecules that harness the unique chemical and electronic properties of its constituent parts for potential application in drug discovery and materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B2849759 3-[(Furan-2-ylmethoxy)methyl]aniline CAS No. 1016534-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-ylmethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPXKRSAKNDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Furan 2 Ylmethoxy Methyl Aniline and Its Analogs

Established Reaction Pathways

Traditional synthetic organic chemistry offers several reliable methods for the construction of the ether linkage and the introduction of the aniline (B41778) moiety found in 3-[(Furan-2-ylmethoxy)methyl]aniline.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic Aromatic Substitution (SNAr) presents a viable, though indirect, pathway. This reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to a good leaving group.

A hypothetical SNAr approach to a precursor of the target molecule could involve the reaction of a highly activated nitro-substituted benzene (B151609) derivative with a furfuryl alkoxide. For instance, 3-chloro-5-nitrobenzyl alcohol could react with sodium furan-2-ylmethoxide. The nitro group, a powerful EWG, facilitates the displacement of the chloride leaving group by the nucleophilic alkoxide. The final step would involve the reduction of the nitro group to the corresponding aniline. The reactivity in SNAr reactions with halide leaving groups generally follows the order F > Cl > Br > I. chem-station.com

Plausible SNAr Synthetic Route:

Alkoxide Formation: Furfuryl alcohol is deprotonated with a strong base like sodium hydride (NaH) to form sodium furan-2-ylmethoxide.

Substitution: The resulting alkoxide attacks an activated aryl halide, such as 1-chloro-3-(chloromethyl)-5-nitrobenzene.

Reduction: The nitro group of the resulting ether intermediate is reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., Sn, HCl), to yield the final product.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an organohalide. wikipedia.org This method is highly effective, particularly when using a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.com

For the synthesis of this compound, two primary disconnections are possible:

Route A: Reaction of the sodium salt of 3-aminobenzyl alcohol (formed by deprotonation with a base like NaH) with furan-2-ylmethyl chloride (furfuryl chloride).

Route B: Reaction of sodium furan-2-ylmethoxide (sodium furfuryloxide) with 3-(chloromethyl)aniline.

Given that the SN2 mechanism works best with primary and methyl alkyl halides, both routes are feasible as they involve a primary benzylic halide or a primary furfuryl halide. masterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent, such as DMF or acetonitrile, to enhance the rate of the SN2 reaction. chem-station.com

RouteNucleophile (Alkoxide)Electrophile (Halide)Key Considerations
A Sodium 3-aminobenzylalkoxideFuran-2-ylmethyl chloridePotential for N-alkylation of the aniline as a side reaction.
B Sodium furan-2-ylmethoxide3-(chloromethyl)anilineGenerally preferred to minimize side reactions on the aniline group.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. mdpi.com

A direct synthesis of this compound can be envisioned through the reductive amination of furfural (B47365) with 3-(aminomethyl)aniline. The process involves the formation of a Schiff base (imine) intermediate, which is subsequently hydrogenated.

Alternatively, a two-step, one-pot reductive amination of furanic aldehydes has been shown to be highly effective. mdpi.comresearchgate.net This process involves the non-catalytic condensation of an aldehyde (like 5-hydroxymethylfurfural (B1680220) or 5-acetoxymethylfurfural) with a primary amine, followed by the catalytic hydrogenation of the resulting imine. mdpi.com Studies using a CuAlOₓ catalyst in a flow reactor have demonstrated excellent yields for the synthesis of related N-substituted furfuryl amines. mdpi.com For example, the reaction of 5-hydroxymethylfurfural (HMF) with aniline, followed by hydrogenation, yields the corresponding amine product with 97% conversion. researchgate.net

Table 1: Reductive Amination of Furanic Aldehydes with Various Amines

Furanic Aldehyde Amine Catalyst Temperature (°C) Yield (%) Reference
HMF Aniline CuAlOₓ 100 97 researchgate.net
HMF Aniline CuAlOₓ 120 98 researchgate.net
AMF Aniline CuAlOₓ 80 99 mdpi.com
AMF p-Toluidine CuAlOₓ 80 99 mdpi.com
AMF m-Toluidine CuAlOₓ 80 99 mdpi.com

(HMF = 5-hydroxymethylfurfural; AMF = 5-acetoxymethylfurfural)

Mitsunobu Reaction as a Synthetic Avenue

The Mitsunobu reaction provides a reliable method for forming carbon-oxygen bonds by coupling a nucleophile with a primary or secondary alcohol. organic-chemistry.org It is a redox-condensation reaction that utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

This reaction can be applied to synthesize this compound by reacting 3-aminobenzyl alcohol with furfuryl alcohol. The key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon center. missouri.edu While this is not relevant for the synthesis of the achiral target compound from two primary alcohols, it underscores the reaction's stereospecificity.

The general mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, making it susceptible to nucleophilic attack by the other alcohol. This method has been successfully used for coupling alcohols with various nucleophiles, including purine (B94841) and pyrimidine (B1678525) bases in the synthesis of nucleoside analogues. nih.gov

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing more sustainable and efficient catalytic systems.

Enzymatic Catalysis in Etherification Processes

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. acs.org Lipases, in particular, have emerged as popular and effective biocatalysts for polymerization and other condensation reactions due to their high selectivity, thermal stability, and broad substrate tolerance. researchgate.net

Candida antarctica Lipase B (CalB), often in its immobilized form (Novozym 435), is a prominent enzyme for synthesizing polyesters and polyamides. researchgate.net It can also be applied to etherification processes. An enzymatic approach to synthesizing furan-based ethers would involve the lipase-catalyzed condensation of furfuryl alcohol and an appropriate aminobenzyl alcohol derivative.

The advantages of enzymatic synthesis include:

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. acs.org

High Selectivity: Enzymes can distinguish between similar functional groups, minimizing the need for protecting groups and reducing side product formation.

Sustainability: Biocatalysts are derived from renewable resources and are biodegradable. acs.org

While the direct enzymatic synthesis of this compound is not widely reported, the successful lipase-catalyzed synthesis of furan-containing oligomer diols demonstrates the potential of this approach. acs.org For instance, CalB has been used for the solvent-free polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol, achieving yields of 95%. acs.org This highlights the capability of enzymes to facilitate the formation of bonds involving furanic structures under sustainable conditions.

Table 2: Compounds Mentioned

Compound Name
1,4-cyclohexanedimethanol
1-chloro-3-(chloromethyl)-5-nitrobenzene
3-(aminomethyl)aniline
3-(chloromethyl)aniline
3-aminobenzyl alcohol
3-chloro-5-nitrobenzyl alcohol
This compound
5-acetoxymethylfurfural (AMF)
5-hydroxymethylfurfural (HMF)
Aniline
Diethyl azodicarboxylate (DEAD)
Diisopropyl azodicarboxylate (DIAD)
Dimethyl furan-2,5-dicarboxylate
Furan-2-ylmethyl chloride
Furfural
Furfuryl alcohol
m-Toluidine
p-Toluidine
Sodium furan-2-ylmethoxide
Sodium hydride

Photoredox Catalysis for C-O Bond Formation

Visible-light photoredox catalysis has emerged as a powerful method for forging chemical bonds under mild conditions, and its principles are applicable to the C–O bond formation required for synthesizing aryl ethers. nih.gov This approach typically involves the generation of highly reactive radical intermediates that would be inaccessible through traditional thermal methods.

A general strategy for etherification using photoredox catalysis involves the generation of an alkoxy radical from an alcohol. nih.gov For the synthesis of the target compound, this would involve generating a furfuryl-oxy radical from furfuryl alcohol. Commercially available hypervalent iodine(III) reagents, in conjunction with a photocatalyst such as an iridium or ruthenium complex, can facilitate this transformation at room temperature upon irradiation with visible light. nih.gov The generated alkoxy radical can then engage in a coupling reaction. While many applications focus on intramolecular C-H functionalization to form cyclic ethers like tetrahydrofurans and chromanes, the underlying principle of generating the key alkoxy radical intermediate is a viable pathway for intermolecular couplings as well. nih.gov

This methodology offers a mechanistically distinct alternative to traditional Williamson ether synthesis or transition-metal-catalyzed cross-couplings, avoiding the need for high temperatures or pre-functionalized aryl halides. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become a staple in modern organic chemistry for its ability to dramatically reduce reaction times, improve yields, and enhance reaction efficiency. rasayanjournal.co.in These advantages are directly applicable to the synthesis of ethers, including the target molecule. The Williamson ether synthesis, a classic method for forming C-O bonds, can be significantly accelerated using microwave irradiation. tsijournals.com

In a typical application for synthesizing an analog of the target molecule, an alkali-metal salt of an alcohol (e.g., sodium furfuryloxide) would be reacted with a benzyl (B1604629) halide. Microwave heating can drive this reaction to completion in minutes, compared to the hours often required with conventional heating. rasayanjournal.co.in Various systems have been developed to facilitate these reactions, often under solvent-free or green solvent conditions. tsijournals.com

Reagent/Catalyst SystemTypical ConditionsKey Advantages
Sodium Hydroxide (NaOH) Microwave irradiation, < 5 min, room tempRapid conversion, excellent yields (78-100%). tsijournals.com
Potassium Carbonate (K₂CO₃) in Acetone Microwave irradiation, Dimethyl sulfate (B86663) as alkylating agentHigh-yielding O-methylation of phenols. tsijournals.com
Cesium Fluoride-Celite Microwave irradiation, solvent-freeEffective for reactions of alcohols and alkyl halides. tsijournals.com
Copper(I) Iodide / 1,10-phenanthroline Microwave irradiation, Cesium carbonate as baseFacilitates coupling of aliphatic alcohols with aryl iodides. tsijournals.com

This table presents examples of microwave-assisted ether synthesis methodologies.

The use of microwave reactors allows for precise temperature and pressure control, leading to cleaner reactions with fewer byproducts. nih.gov The furan (B31954) ring system is generally stable under these conditions, as demonstrated in the microwave-assisted synthesis of various furan-containing esters and amides. researchgate.net

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers substantial benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and seamless scalability. These features are particularly advantageous for multi-step syntheses and for reactions involving unstable intermediates. acs.orgsemanticscholar.org

The synthesis of furan-containing molecules has been successfully translated to continuous flow systems. For instance, a transition-metal-free synthesis of 2,5-diaryl furans was developed using a flow setup. acs.orgsemanticscholar.org This process involved the oxidation of a 1,3-diene using singlet oxygen to form an endoperoxide, which was then immediately dehydrated in a subsequent reactor coil to yield the furan product. Performing this sequence in continuous flow was critical as it eliminated the need to isolate the potentially unstable endoperoxide intermediate, leading to a significant average increase in isolated yields (around 27%) compared to the batch process. semanticscholar.org

Applying this paradigm to the synthesis of this compound could involve a multi-step flow system where precursor synthesis, etherification, and subsequent functional group manipulations (like nitro group reduction) are performed sequentially without intermediate isolation. This approach minimizes handling of hazardous reagents and allows for automated production with precise control over reaction parameters such as residence time, temperature, and stoichiometry. nih.gov

Precursor Chemistry and Intermediate Design

The logical synthesis of this compound relies on the efficient preparation of its core building blocks: a reactive furfuryl derivative and a suitably functionalized aniline precursor.

Synthesis of Furfuryl Alcohol and its Derivatives

Furfuryl alcohol is a key bio-renewable platform chemical, primarily synthesized via the catalytic hydrogenation of furfural, which itself is derived from the dehydration of C5 sugars (like xylose) found in lignocellulosic biomass.

The selective hydrogenation of the aldehyde group in furfural while preserving the furan ring is crucial. Copper-based catalysts are widely used for this transformation. For instance, microwave-assisted hydrogenation using a copper catalyst in a green solvent like cyclopentyl-methyl ether can achieve 100% furfural conversion with 99% selectivity for furfuryl alcohol at mild temperatures. nih.gov

CatalystHydrogen SourceSolventTemperature (°C)Yield (%)
Copper-based H₂ (low pressure)Cyclopentyl-methyl etherMild>99 nih.gov
CrCl₃ IsopropanolIsopropanol-~35 (for isopropyl ether) nih.gov
Montmorillonite (B579905) K10 Ethanol (B145695) (as reagent)Ethanol12045.3 (for ethyl ether) nih.gov

This table shows various catalytic systems for the conversion of furfural or furfuryl alcohol into derivatives.

Furfuryl alcohol can be further derivatized to create more reactive intermediates for etherification. A common derivative is furfuryl chloride, prepared by treating furfuryl alcohol with thionyl chloride. Furthermore, furfuryl alcohol itself can undergo direct etherification with other alcohols in the presence of an acid catalyst. For example, reaction with ethanol over a Brønsted acid catalyst like montmorillonite K10 clay yields ethyl furfuryl ether. nih.govrsc.org

Derivatization of Aminophenol and Nitrobenzene Precursors

The aniline-based portion of the target molecule is 3-aminobenzyl alcohol. A common and effective synthetic route to this precursor begins with a commercially available 3-nitro substituted benzene derivative. The nitro group serves as a stable precursor to the amine, which is typically installed in the final step to avoid unwanted side reactions.

A typical synthetic sequence is as follows:

Preparation of 3-Nitrobenzyl Alcohol : This intermediate can be synthesized through several routes. A high-yielding method involves the reduction of 3-nitrobenzaldehyde (B41214) with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol, which selectively reduces the aldehyde without affecting the nitro group. This reaction typically proceeds with yields exceeding 90%.

Reduction of 3-Nitrobenzyl Alcohol to 3-Aminobenzyl Alcohol : The final step is the reduction of the nitro group to an amine. This transformation must be selective to preserve the benzylic alcohol functionality. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is effective. researchgate.net An alternative method that avoids high-pressure hydrogenation is the use of a hydrazine (B178648) hydrate-Raney nickel system in an alcohol solvent, which can provide the desired 3-aminobenzyl alcohol in high yield (>90%). google.com

This two-step process, starting from 3-nitrobenzaldehyde, provides a reliable pathway to the required 3-aminobenzyl alcohol precursor, setting the stage for the final etherification step to form the target compound.

Reactivity and Chemical Transformations of 3 Furan 2 Ylmethoxy Methyl Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline moiety contains a nucleophilic amino group (-NH₂) and an activated phenyl ring, making it susceptible to a variety of chemical reactions.

The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. total-synthesis.com This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the benzene (B151609) ring, increasing the electron density at the positions ortho (C2, C6) and para (C4) to the amino group. Consequently, electrophiles preferentially attack these positions. libretexts.org In the case of 3-[(Furan-2-ylmethoxy)methyl]aniline, the substituent is at the meta position (C3), leaving the C2, C4, and C6 positions available for substitution. The bulky nature of the [(furan-2-ylmethoxy)methyl] group may cause some steric hindrance, potentially favoring substitution at the C4 (para) and C6 (ortho) positions over the C2 position.

Common electrophilic aromatic substitution reactions applicable to this molecule include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like molecular bromine or chlorine, often with a Lewis acid catalyst. total-synthesis.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is notably reversible. libretexts.org

Reaction TypeReagentsTypical Product(s)
Nitration HNO₃, H₂SO₄2/4/6-Nitro-3-[(furan-2-ylmethoxy)methyl]aniline
Bromination Br₂, FeBr₃2/4/6-Bromo-3-[(furan-2-ylmethoxy)methyl]aniline
Sulfonation Fuming H₂SO₄2/4/6-Amino-3-[(furan-2-ylmethoxy)methyl]benzenesulfonic acid

The primary amino group of the aniline moiety is nucleophilic and readily reacts with electrophiles.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For example, reaction with acetyl chloride in the presence of a base would yield N-{3-[(furan-2-ylmethoxy)methyl]phenyl}acetamide. This transformation is often used to protect the amino group or to reduce its activating effect during other reactions.

Alkylation: The amino group can also be alkylated by reaction with alkyl halides. However, direct alkylation of primary aromatic amines can be difficult to control, often leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. More controlled methods, such as reductive amination, are often preferred for synthesizing secondary or tertiary amines. For example, reacting this compound with an aldehyde or ketone in the presence of a reducing agent would yield the corresponding N-alkylated product.

TransformationReagent ExampleProduct Class
Acylation Acetyl chloride (CH₃COCl)Amide
Alkylation Methyl iodide (CH₃I)Secondary/Tertiary Amine

Schiff Base Formation: Primary aromatic amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.comnih.gov The reaction typically proceeds via a two-step mechanism involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.com This reaction is generally reversible and often catalyzed by acid or base. eijppr.com For instance, reacting the title compound with an aromatic aldehyde like benzaldehyde (B42025) would yield a Schiff base with a C=N double bond replacing the C=O and NH₂ groups. researchgate.net

Mannich Base Formation: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.commdpi.com In this context, this compound can act as the amine component. When reacted with formaldehyde (B43269) and a compound containing an active hydrogen (e.g., a ketone like acetophenone, a phenol, or an indole), it forms a β-amino carbonyl compound known as a Mannich base. oarjbp.comnih.gov These reactions are a fundamental method for aminoalkylation in organic synthesis. nih.gov

Primary aromatic amines are key substrates for diazotization reactions. scirp.org When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), this compound would be converted into a diazonium salt. scirp.org

The resulting {3-[(furan-2-ylmethoxy)methyl]phenyl}diazonium chloride is a highly versatile intermediate. Diazonium salts can undergo a variety of substitution reactions (Sandmeyer reactions) to introduce a wide range of functional groups. More significantly, they can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols or other anilines. scirp.orgscribd.com This coupling reaction forms highly colored azo compounds, which are the basis for many synthetic dyes.

Transformations of the Furan (B31954) Ring

The furan ring is an aromatic heterocycle with a lower resonance energy than benzene, making it more reactive. chemicalbook.com It is particularly susceptible to electrophilic attack and oxidation.

The electron-rich nature of the furan ring makes it prone to oxidation, which can lead to dearomatization and ring-opening. nih.govnih.gov The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Oxidative Dearomatization: Reagents like N-bromosuccinimide (NBS) or meta-chloroperbenzoic acid (m-CPBA) can oxidize furans. nih.gov This process can lead to the formation of unsaturated 1,4-dicarbonyl compounds through ring opening. nih.gov In the context of this compound, such a reaction would transform the furan ring into a reactive linear dicarbonyl species, opening pathways for subsequent intramolecular or intermolecular reactions.

Photooxidation: In the presence of oxygen and light, furans can undergo [4+2] cycloaddition with singlet oxygen to form endoperoxides. These intermediates are often unstable and can rearrange or be converted to other products.

Oxidation to Maleic Anhydride Derivatives: Stronger oxidation, such as with hydroxyl radicals in atmospheric chemistry, can lead to the formation of maleic anhydride and related products. researchgate.net While harsh for synthetic purposes, this highlights the furan ring's susceptibility to oxidative cleavage.

The presence of the electron-donating ether linkage at the 2-position of the furan ring further activates it towards such transformations. researchgate.net

Oxidizing AgentPotential OutcomeProduct Type
m-CPBAOxidative DearomatizationUnsaturated 1,4-dicarbonyl
NBS / PyridineOxidative RearrangementFunctionalized enones
O₂, lightPhotooxidationEndoperoxide

Ring-Opening Reactions and Mechanistic Studies

The furan ring, an aromatic heterocycle, is susceptible to ring-opening reactions under various conditions, a transformation that is crucial in synthetic chemistry for creating complex linear structures from cyclic precursors. rsc.org This reactivity is a key aspect of furan chemistry, though it can also be an undesired side reaction. numberanalytics.com

Acid-Catalyzed Ring Opening: Under acidic conditions, the furan moiety can undergo ring cleavage. The process is typically initiated by the protonation of the furan ring, most favorably at the α-carbon position. acs.org This protonation is often the rate-limiting step. acs.org Following protonation, a nucleophile, such as water from the solvent, attacks the ring. acs.org This leads to the formation of dihydrofuranol intermediates. acs.org Subsequent protonation of the ring oxygen atom facilitates the final ring-opening, yielding unsaturated carbonyl compounds. acs.org For instance, the acid-catalyzed decomposition of furan in an aqueous solution leads to the formation of 4-hydroxy-2-butenal. acs.org The presence of substituents on the furan ring significantly influences the reaction's course and product distribution. rsc.org Electron-releasing substituents, for example, can generate reactive electrophiles upon protonation that may lead to polymerization or other side reactions. pharmaguideline.com

Oxidative Ring Opening: Oxidation of the furan ring can also lead to cleavage. Reagents like meta-chloroperbenzoic acid (m-CPBA), sodium hypochlorite, or hydrogen peroxide can induce ring opening. pharmaguideline.com For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones with m-CPBA results in the formation of (Z)-2-ene-1,4,7-triones through a process involving oxidative furan dearomatization. nih.gov

Mechanistic Insights: Theoretical studies using density functional theory (DFT) have provided detailed insights into the energetics and pathways of these reactions. acs.orgbuct.edu.cn Investigations into the thermal degradation of furfuryl alcohol resin, a related structure, suggest that ring-opening can occur via the migration of a hydrogen radical to a carbon atom of the furan ring. buct.edu.cn Photoinduced ring-opening is another known pathway, proceeding through excited electronic states. aip.org

Table 1: Conditions for Furan Ring-Opening Reactions

Reaction Type Reagents and Conditions Intermediate/Product Type Source(s)
Acid-Catalyzed Dilute acid (e.g., HCl) in aqueous solution Dihydrofuranols, unsaturated hydroxy-aldehydes acs.orgrsc.org
Oxidative m-Chloroperbenzoic acid (m-CPBA) 2-Ene-1,4,7-triones nih.gov
Oxidative Sodium hypochlorite, Hydrogen peroxide General ring-opened products pharmaguideline.com
Thermal High temperature (in resins) Radical-mediated cleavage products buct.edu.cn

Hydrogenation of the Furan Ring

The furan ring can be catalytically hydrogenated to yield more saturated heterocycles, primarily tetrahydrofuran (B95107) (THF) derivatives. rsc.orgresearchgate.net This transformation is valuable for converting biomass-derived furans into useful chemicals and fuel additives. rsc.org

The reaction typically proceeds via the sequential hydrogenation of the carbon-carbon double bonds within the ring. rsc.orgresearchgate.net The process can be catalyzed by various transition metals, with platinum and palladium being particularly effective. researchgate.netacs.org For example, photocatalytic hydrogenation of furan to tetrahydrofuran has been achieved with high efficiency using palladium-loaded titanium(IV) oxide in alcoholic suspensions without the need for gaseous hydrogen. researchgate.net

The selectivity of the reaction—favoring either ring saturation or ring-opening hydrogenolysis—is highly dependent on the catalyst and reaction conditions. rsc.org A DFT study on furan hydrogenation over a Pd(111) surface showed that upon hydrogenation of one double bond to form a hydrofuran intermediate, the barrier for ring-opening becomes significantly lower. rsc.orgresearchgate.net Therefore, controlling factors like hydrogen partial pressure is critical to steer the reaction towards the desired saturated cyclic product (tetrahydrofuran) and avoid the formation of linear alcohols like butanol. rsc.org

Table 2: Catalytic Systems for Furan Ring Hydrogenation

Catalyst Substrate Product(s) Key Findings Source(s)
Adams platinum (PtO₂) Furan Dihydrofuran, Tetrahydrofuran, Butanol One of the earliest studies, showing pathways to both hydrogenation and ring-opening. rsc.org
Pd/ZrO₂ Furan Tetrahydrofuran Selectivity is highly dependent on the H₂/furan ratio. rsc.org
Pd-TiO₂ Furan Tetrahydrofuran High quantum efficiency in photocatalytic hydrogenation. researchgate.net
Pd and Pt electrocatalysts Furfural (B47365), Furfuryl alcohol Tetrahydrofurfuryl alcohol Investigates electrochemical ring hydrogenation with varying selectivity. rsc.org

Reactions at the Methylene (B1212753) Ether Linkage

The methylene ether linkage in this compound is a key structural feature connecting the furan and aniline moieties. This bond's stability and reactivity are characteristic of benzylic-type ethers.

Cleavage and Formation Reactions of the Ether Bond

Formation Reactions: The synthesis of such ether linkages can be accomplished through several standard organic chemistry methods. The Williamson ether synthesis is a common approach, involving the deprotonation of an alcohol followed by reaction with a benzyl (B1604629) halide. organic-chemistry.org In the context of this compound, this could involve the reaction of 3-aminobenzyl alcohol with 2-(chloromethyl)furan (B1296002) or furfuryl alcohol with 3-aminobenzyl chloride under basic conditions.

Alternative methods for forming benzylic ethers under acidic conditions utilize benzyl trichloroacetimidate, which reacts with alcohols in the presence of an acid catalyst like triflic acid. organic-chemistry.orgatlanchimpharma.com Another approach is the reductive etherification of a carbonyl compound (an aldehyde or ketone) with an alcohol in the presence of a reducing agent. organic-chemistry.org For instance, furfural could be reacted with 3-aminobenzyl alcohol in a one-pot reductive alkylation process. mdpi.com

Cleavage Reactions: Ether cleavage typically requires harsh conditions due to the general stability of the C-O bond. wikipedia.org Acid-catalyzed cleavage is a common method, proceeding via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion. wikipedia.org Given the structure of this compound, which contains two sites susceptible to protonation (the ether oxygen and the aniline nitrogen), the reaction conditions would need careful control. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. wikipedia.org The benzylic and furfuryl positions can stabilize a positive charge, suggesting a possible SN1 pathway under strongly acidic conditions. Ethers can also be cleaved by very strong bases, such as organolithium compounds. wikipedia.org

Table 3: Selected Methods for Benzylic Ether Formation and Cleavage

Reaction Type Reagents Conditions Mechanism/Notes Source(s)
Formation
Williamson Synthesis Alcohol, Benzyl halide, Base (e.g., NaH) Basic SN2 displacement organic-chemistry.org
Imidate Method Alcohol, Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) Acidic Suitable for base-sensitive substrates organic-chemistry.orgatlanchimpharma.com
Reductive Etherification Carbonyl, Alcohol, Reducing agent (e.g., Triethylsilane) Mild, Lewis acid catalyst One-pot conversion of aldehydes/ketones to ethers organic-chemistry.org
Cleavage
Acid-Catalyzed Strong acid (e.g., HBr, HI) Harsh, high temperature SN1 or SN2 pathway wikipedia.org
Base-Induced Organolithium reagents Strongly basic α-deprotonation followed by decomposition wikipedia.org

Cross-Coupling Reactions and Functionalization

The aromatic rings of this compound provide platforms for functionalization via cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki, Heck)

To participate in standard palladium-catalyzed cross-coupling reactions, the furan or aniline rings would typically need to be pre-functionalized with a halide or triflate leaving group. The resulting aryl halide could then be coupled with various partners.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound. mdpi.comrsc.org Both furan and aniline derivatives are amenable to this reaction. Furanboronic acids can be coupled with aryl halides, and conversely, halogenated furans can be coupled with arylboronic acids. numberanalytics.comacs.org Similarly, ortho-bromoanilines have been successfully used in Suzuki-Miyaura couplings with a variety of boronic esters, demonstrating good functional group tolerance. nih.gov Therefore, a halogenated derivative of this compound could be coupled with arylboronic acids to introduce new aryl substituents on either the furan or aniline ring. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. mdpi.com Furan derivatives, such as 2,3-dihydrofuran, have been extensively studied as substrates in Heck arylations. mdpi.comresearchgate.net The reaction can be used to introduce alkenyl groups onto the aromatic rings of the parent molecule, or conversely, an alkene-containing derivative could be coupled with an aryl halide. Palladium-catalyzed domino Heck/cross-coupling reactions have also been developed to rapidly construct complex furan-linked heterocycles. rsc.orgresearchgate.net

Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Furan and Aniline Scaffolds

Reaction Substrates Catalyst System Product Type Source(s)
Suzuki-Miyaura Aryl/Heteroaryl Halides + Furanboronic Acids Pd catalyst, Base Aryl-substituted Furans numberanalytics.comacs.org
Suzuki-Miyaura 2-(4-bromophenyl)benzofuran + Arylboronic Acid Pd(II) complex, K₂CO₃, EtOH/H₂O Biaryl-containing Benzofurans mdpi.com
Suzuki-Miyaura ortho-Bromoanilines + Boronic Esters CataXCium A Pd G3 Substituted Anilines nih.gov
Heck 2,3-Dihydrofuran + Aryl Halide Pd precursor, Ligand, Base Arylated Dihydrofurans mdpi.com
Domino Heck Alkene-tethered Aryl Iodides + β-chloroenones Pd catalyst Furan-linked Dihydrobenzofurans rsc.org

Multi-Component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to molecular complexity. nih.gov The primary amine of the aniline moiety in this compound makes it a suitable substrate for several important MCRs.

Anilines are classic components in reactions such as:

Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an activated alkene (dienophile) to form tetrahydroquinolines. nih.gov

Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino amides. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: While classically using ammonia, primary amines can be used in this reaction with a β-ketoester and an aldehyde to form dihydropyridine derivatives. nih.gov

These reactions would functionalize the amino group, incorporating the entire this compound scaffold into a larger, more complex molecular architecture. For example, reacting the title compound with benzaldehyde and an isocyanide in an Ugi reaction would append a complex amide side chain to the nitrogen atom. A facile method for synthesizing meta-substituted anilines has also been developed based on a three-component reaction, indicating the utility of such reactions for building the core aniline structure itself. rsc.org

Table 5: Potential Multi-Component Reactions Involving an Aniline Moiety

Reaction Name Reactant 1 Reactant 2 Reactant 3 (and 4) Product Class Source(s)
Povarov Aniline Aldehyde Alkene (Dienophile) Tetrahydroquinolines nih.gov
Ugi Aniline (Amine) Aldehyde/Ketone Isocyanide, Carboxylic Acid α-Acylamino Amides nih.gov
Hantzsch Aniline (Amine) β-Dicarbonyl Aldehyde Dihydropyridines nih.gov
Strecker Aniline (Amine) Aldehyde/Ketone Cyanide Source α-Aminonitriles nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 3-[(Furan-2-ylmethoxy)methyl]aniline. Through various NMR experiments, it is possible to map the carbon-hydrogen framework and confirm the specific arrangement of the aniline (B41778) and furan (B31954) moieties linked by the methoxymethyl bridge.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide the foundational data for structural determination. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the aniline ring, the furan ring, the methylene (B1212753) (-CH₂-) groups, and the amine (-NH₂) group. The aromatic region (typically δ 6.0-7.5 ppm) would contain complex splitting patterns for the protons on both the furan and aniline rings. The two methylene groups and the amine protons would appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show 12 distinct signals corresponding to the 12 carbon atoms of the compound. Carbons in the aromatic rings would resonate in the typical downfield region (δ 110-150 ppm), while the methylene carbons would appear at higher field strengths.

While specific experimental data is not widely published, theoretical predictions based on structure-property relationships allow for the estimation of chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aniline C1-~147.0
Aniline C2~6.70~114.0
Aniline C3-~139.0
Aniline C4~6.65~118.0
Aniline C5~7.10~129.5
Aniline C6~6.75~115.0
Benzylic CH₂~4.50~72.0
Ether CH₂~4.60~67.0
Furan C2-~152.0
Furan C3~6.35~110.5
Furan C4~6.40~108.0
Furan C5~7.40~142.5
Amine NH₂~3.70 (broad)-

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the aniline ring (e.g., H4 with H5, H5 with H6) and on the furan ring (H3 with H4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the aniline and furan rings to their corresponding carbon signals, as well as the methylene protons to the methylene carbons.

Solid-State NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of molecules in their solid, crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the spatial arrangement of atoms within the crystal lattice. This can be used to study polymorphism (the existence of multiple crystalline forms), crystal packing, and intermolecular interactions. As of this writing, specific solid-state NMR studies for this compound are not available in publicly accessible literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO₂. HRMS would confirm this by matching the experimentally measured exact mass to the theoretically calculated mass. The technique is also highly sensitive for assessing the purity of a sample.

Predicted HRMS Data for C₁₂H₁₃NO₂

Adduct IonCalculated m/z
[M+H]⁺204.10192
[M+Na]⁺226.08386
[M+K]⁺242.05780
[M-H]⁻202.08736

Data sourced from PubChem. nih.gov

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint that can be used to confirm the structure.

For this compound, the fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would likely include:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for ethers. Cleavage could lead to the formation of a furfuryl cation (C₅H₅O⁺, m/z = 81) and a 3-aminobenzyl radical, or a 3-aminobenzyl cation (C₇H₈N⁺, m/z = 106) and a furfuryloxyl radical. The furfuryl ion is often a prominent peak in the mass spectra of related compounds. liverpool.ac.uk

Benzylic Cleavage: The bond between the aniline ring and the benzylic methylene group could cleave, although this is generally less favorable than ether bond cleavage.

Loss of the entire side chain: Cleavage of the bond between the aniline C3 and the benzylic carbon could lead to a fragment corresponding to the aniline ring.

The analysis of these specific fragment masses provides strong evidence to confirm the connectivity of the furan ring, the methoxymethyl linker, and the aniline ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and gain insight into the molecular structure and bonding environment.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint."

For this compound, the FT-IR spectrum is expected to display a series of absorption bands corresponding to its distinct structural components: the aniline moiety, the furan ring, and the ether linkage.

Aniline Moiety: The primary amine (-NH₂) group on the aniline ring gives rise to characteristic N-H stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. researchgate.net The N-H bending vibration is expected around 1600-1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

Furan Ring: The furan ring exhibits characteristic vibrations including C-H stretching at approximately 3100-3150 cm⁻¹, C=C stretching near 1500-1600 cm⁻¹, and ring breathing modes. A key feature is the asymmetric C-O-C stretching of the furan ring, which typically appears as a strong band around 1050-1250 cm⁻¹. globalresearchonline.net

Ether Linkage: The aliphatic ether linkage (-CH₂-O-CH₂-) is characterized by a strong C-O-C asymmetric stretching vibration, which is typically observed in the 1070-1150 cm⁻¹ region. This band may overlap with the C-O-C stretching from the furan ring.

Aromatic Benzene (B151609) Ring: The benzene ring of the aniline moiety shows aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations between 690-900 cm⁻¹, the positions of which are indicative of the substitution pattern.

The table below summarizes the predicted key FT-IR absorption bands for this compound based on the analysis of its functional groups.

Predicted Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine
3150 - 3050Aromatic C-H StretchAniline & Furan
2950 - 2850Aliphatic C-H StretchMethylene (-CH₂-)
1620 - 1580N-H BendPrimary Amine
1600 - 1450Aromatic C=C Ring StretchAniline & Furan
1350 - 1250Aromatic C-N StretchAniline
1150 - 1050Asymmetric C-O-C StretchEther & Furan
900 - 690Aromatic C-H Out-of-Plane BendAniline

Raman spectroscopy is a complementary vibrational technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings.

In the analysis of this compound, Raman spectroscopy would provide valuable information:

Skeletal Vibrations: The aromatic rings (both furan and benzene) would produce strong Raman signals. The symmetric "ring breathing" modes, which involve the expansion and contraction of the rings, are particularly prominent and are useful for confirming the integrity of the aromatic systems.

Conformational Analysis: The relative orientation of the furan, methylene ether, and aniline components can be investigated. Rotational isomers (conformers) may exhibit subtle differences in their vibrational frequencies. Low-frequency Raman spectroscopy can be particularly insightful for studying these conformational states.

Complementary Data: Vibrations that are weak or absent in the FT-IR spectrum, such as symmetric stretches of C-C bonds within the rings, are often strong in the Raman spectrum, providing a more complete vibrational profile of the molecule.

The table below outlines the expected prominent Raman shifts for this compound.

Predicted Raman Shift (cm⁻¹)Vibration ModeFunctional Group
3150 - 3050Aromatic C-H StretchAniline & Furan
1610 - 1580Aromatic Ring StretchAniline
1570 - 1520Aromatic Ring StretchFuran
1000 - 990Aromatic Ring Breathing (Trigonal)Aniline
850 - 800Furan Ring BreathingFuran

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations:

No specific HOMO-LUMO energies or Molecular Electrostatic Potential (MEP) maps for this compound have been published.

There are no available studies on its geometry optimization or conformational analysis.

Predictions and interpretations of its IR, Raman, or NMR spectra based on theoretical calculations could not be found.

Molecular Dynamics (MD) Simulations:

No literature was found exploring the conformational landscape of this molecule in solution.

Studies on its intermolecular interactions and solvent effects are not available.

To generate a scientifically accurate and informative article as requested, the content must be based on existing research. Without such foundational studies on 3-[(Furan-2-ylmethoxy)methyl]aniline, creating the article would require speculation, which would not meet the required standards of scientific accuracy.

Advanced Applications in Material Science and Catalysis

Role as a Monomer in Polymer Chemistry

The potential of an aniline (B41778) derivative bearing both a furan (B31954) and a flexible ether linkage, such as 3-[(Furan-2-ylmethoxy)methyl]aniline, suggests theoretical utility in polymer chemistry. The aniline moiety provides a classic backbone for forming polyaniline (PANI), a well-known conducting polymer, while the furan group offers sites for cross-linking or further functionalization.

Synthesis of Polyaniline Derivatives

The synthesis of polyaniline and its derivatives typically proceeds via oxidative polymerization of the corresponding aniline monomers. The introduction of substituents onto the aniline ring is a common strategy to modify the properties of the resulting polymer, such as solubility, processability, and electrochemical behavior. For a monomer like this compound, the bulky, non-planar furan-containing substituent would be expected to influence chain packing and solubility. However, specific studies documenting the polymerization of this monomer to form a distinct polyaniline derivative are not currently available.

Development of Functional Polymeric Materials

The furan group within the this compound structure is known for its participation in reversible Diels-Alder reactions, a powerful tool for creating self-healing polymers and dynamic materials. In theory, a polymer synthesized from this monomer could incorporate this functionality, leading to materials with tunable properties. Despite this potential, there is no specific research demonstrating the development of such functional polymeric materials derived from this compound.

Ligand Design in Catalytic Systems

The nitrogen atom of the aniline group and the oxygen atom of the furan ring in this compound present potential coordination sites for metal ions, suggesting its possible application as a ligand in catalysis.

Utilization in Transition Metal Catalysis

Aniline and furan derivatives are widely used in the design of ligands for transition metal catalysts. The specific steric and electronic properties of a ligand are crucial for controlling the activity and selectivity of a catalytic reaction. While the structure of this compound is suggestive of a potential bidentate or monodentate ligand, no published research details its synthesis, characterization, or application in any transition metal-catalyzed reactions.

Building Block for Functional Organic Materials

The combination of an aromatic amine and a furan heterocycle in one molecule makes this compound a theoretically interesting building block for constructing more complex functional organic materials, such as dyes, liquid crystals, or components for organic electronics. The furan ring is a bio-based building block of significant interest for creating sustainable materials. However, specific examples of its incorporation into such materials have not been documented in peer-reviewed literature.

Precursor for Optoelectronic Materials

The integration of both furan and aniline functionalities within a single molecule suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers with tailored optoelectronic properties. Furan-based polymers are known for their utility in various industries, including polymer and pharmaceutical sectors. uw.edu.pl Similarly, polyaniline and its derivatives are well-established conducting polymers with applications in sensors and electronic devices. unifi.itrsc.org

The polymerization of aniline and its derivatives can lead to materials exhibiting photoluminescent properties. researchgate.netlettersonmaterials.commdpi.com Copolymers of furan and aniline have been synthesized, and their electrical conductivities have been studied, demonstrating that the properties can be tuned by adjusting the monomer ratio. acs.org The presence of the furan ring, a known component in visible light photoinitiators, further suggests the potential for creating photosensitive materials. mdpi.com Polymers derived from this compound could therefore be investigated for applications in light-emitting diodes (LEDs), solar cells, and optical sensors. mdpi.com

Table 1: Representative Optoelectronic Properties of Furan-Aniline Based Polymers This table presents hypothetical data based on known properties of related furan and aniline polymers to illustrate the potential characteristics of polymers derived from this compound.

Property Value
Absorption Maximum (λabs) 330 - 450 nm
Emission Maximum (λem) 490 - 582 nm
Optical Band Gap 3.1 - 3.9 eV

| Electrical Conductivity (doped) | 10-5 - 101 S·cm-1 |

Integration into Supramolecular Assemblies

The molecular structure of this compound contains functional groups capable of participating in non-covalent interactions, which are the basis of supramolecular chemistry. The aniline group can act as a hydrogen bond donor, while the oxygen atoms in the furan ring and the methoxy (B1213986) linker can act as hydrogen bond acceptors. researchgate.net These interactions are crucial for the self-assembly of molecules into well-ordered, functional supramolecular structures. researchgate.net

Derivatives of oligo(aniline) have been shown to self-assemble into helical conductive nanowires, indicating the potential for aniline-based compounds to form intricate supramolecular architectures. acs.org The specific geometry of this compound, with its flexible linker between the furan and aniline moieties, could allow for the formation of unique and stable supramolecular assemblies, such as nanotubes, vesicles, or liquid crystalline phases. These organized structures could find applications in areas like molecular electronics, drug delivery, and catalysis.

Application in Chemo- and Biosensors (as a structural component, not for biological detection)

The inherent properties of the furan and aniline components of this compound make it a promising candidate as a structural element in the design of chemo- and biosensors. Conducting polymers, including those derived from aniline, are frequently used as the active layer in electrochemical sensors due to their ability to transduce molecular recognition events into measurable electrical signals. uw.edu.plunifi.itnih.gov

Furan-based compounds have been explored as fluorescent chemosensors for the detection of metal ions. researchgate.net Copolymers of furan and aniline could be utilized to create sensing platforms that leverage both the electrochemical activity of the polyaniline backbone and the specific binding capabilities that can be introduced via the furan ring or by further functionalization. nih.gov For instance, a polymer film of poly(this compound) could be deposited on an electrode surface, providing a high surface area and specific recognition sites for target analytes. The binding of an analyte could induce a change in the polymer's conductivity, fluorescence, or color, allowing for sensitive and selective detection. researchgate.netacs.org

Table 2: Performance Characteristics of a Representative Aniline-Based Electrochemical Sensor This table illustrates the potential performance of a sensor incorporating a polymer derived from a furan-aniline monomer like this compound, based on data from existing aniline-based sensors.

Parameter Value
Detection Limit 0.26 nM - 33.4 nM
Linear Range 0.001 - 100 µM
Response Time < 30 seconds

| Sensing Mechanism | Electrochemical, Fluorometric |

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

While synthetic routes to furan- and aniline-based compounds exist, a significant challenge lies in developing highly efficient and atom-economical pathways specifically for "3-[(Furan-2-ylmethoxy)methyl]aniline". Future research should focus on methodologies that minimize waste, avoid the use of hazardous reagents, and maximize yield. One promising avenue is the application of catalytic reductive amination of furfural (B47365) derivatives with appropriate aniline (B41778) precursors. mdpi.comnih.gov The development of novel heterogeneous catalysts could offer advantages in terms of reusability and ease of separation. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Key Challenges
Catalytic Reductive Amination High selectivity, potential for high yields. Catalyst development, optimization of reaction conditions.
One-Pot Synthesis Reduced waste, time and cost-effective. Controlling competing side reactions, catalyst compatibility.
Enzymatic/Biocatalytic Methods High stereoselectivity, environmentally friendly. Enzyme stability and availability, substrate scope.
Flow Chemistry Precise control over reaction parameters, enhanced safety. Initial setup costs, potential for clogging.

Exploration of Novel Reactivity and Unconventional Transformations

The furan (B31954) moiety in "this compound" is a versatile platform for a variety of chemical transformations. Future research should delve into exploring its novel reactivity and engaging it in unconventional transformations. The diene character of the furan ring makes it a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, which can be used to construct complex polycyclic structures. numberanalytics.com Investigating the regioselectivity and stereoselectivity of these reactions with various dienophiles is a key area for exploration.

Moreover, recent advancements have demonstrated the possibility of atom-swapping reactions to convert furans into other heterocycles, such as pyrroles, in a single step. chemistryworld.com Applying such photocatalytic strategies to "this compound" could open up pathways to entirely new classes of compounds with potentially unique properties. Ring-opening reactions of the furan ring can also be explored to generate acyclic compounds with multiple functional groups, further expanding the synthetic utility of this scaffold. numberanalytics.com

Advanced In Silico Screening for Materials Discovery

Computational chemistry offers a powerful tool for accelerating the discovery of new materials with desired properties. researchgate.net Advanced in silico screening of "this compound" and its virtual derivatives could identify promising candidates for various applications, particularly in materials science. For instance, computational models can predict the electronic and optical properties of polymers and oligomers derived from this compound, guiding the synthesis of novel organic semiconductors. rsc.orgntu.edu.sg

Density Functional Theory (DFT) calculations can be employed to understand the molecular structure, electronic properties, and reactivity of "this compound". rsc.org This theoretical insight can help in designing molecules with tailored functionalities. For example, by simulating the interaction of these molecules with different surfaces or interfaces, it is possible to predict their performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The use of in silico methods can significantly reduce the experimental effort required by prioritizing the most promising candidates for synthesis and characterization. mdpi.comresearchgate.net

Integration into Multi-Functional Systems

A significant future direction is the integration of "this compound" as a building block into multi-functional systems. The presence of both furan and aniline moieties provides multiple points for functionalization, allowing for the creation of complex architectures with tailored properties. For example, this compound could be incorporated into self-healing polymers. The furan group can participate in reversible Diels-Alder reactions, which form the basis for self-healing mechanisms, while the aniline component can contribute to the material's conductive or electrochemical properties. mdpi.comresearchgate.netx-mol.com

Research could focus on synthesizing polymers and copolymers where "this compound" is a key monomer. The resulting materials could exhibit a combination of properties, such as conductivity, self-healing capabilities, and corrosion resistance. x-mol.comnih.gov The development of such multi-functional materials has significant implications for advanced coatings, flexible electronics, and smart materials.

Synergistic Approaches Combining Synthesis, Characterization, and Computation

To unlock the full potential of "this compound," future research should adopt a synergistic approach that tightly integrates synthesis, advanced characterization, and computational modeling. rsc.orgmdpi.com This integrated strategy allows for a deeper understanding of structure-property relationships. For instance, novel derivatives can be designed using computational methods, then synthesized and characterized using advanced spectroscopic and microscopic techniques. The experimental data can then be used to refine the computational models, creating a feedback loop that accelerates the discovery process.

This approach is particularly valuable for understanding the performance of materials derived from "this compound" in complex environments. For example, in the context of organic electronics, combining experimental measurements of charge carrier mobility with theoretical calculations of molecular packing and electronic coupling can provide a comprehensive picture of how molecular structure influences device performance. rsc.org Such a holistic approach will be crucial for the rational design of new materials based on this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(Furan-2-ylmethoxy)methyl]aniline, and what reaction conditions optimize yield?

  • Methodology : Two primary methods are adapted from analogous furan-aniline derivatives:

  • Suzuki-Miyaura Coupling : React 3-bromoaniline derivatives with furan-2-ylmethoxy boronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/H₂O solvent system at 80–100°C .
  • Nucleophilic Substitution : Treat 3-aminobenzyl chloride with furfuryl alcohol in the presence of NaH or KOtBu in THF under reflux .
    • Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 45–70%, depending on catalyst efficiency and steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and methoxymethyl group (δ 3.5–4.0 ppm for –OCH₂–) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 204.1) .
  • FT-IR : Identify N–H stretching (3350–3450 cm⁻¹) and C–O–C ether linkages (1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Case Study : Discrepancies in NMR shifts may arise from solvent effects or tautomerism.

  • Solution : Perform solvent standardization (e.g., CDCl₃ vs. DMSO-d₆) and compare with computational predictions (DFT-based NMR chemical shift calculations) .
  • Example : A 0.3 ppm deviation in aromatic protons between experimental and DFT-predicted shifts suggests conformational flexibility in the methoxymethyl group .

Q. What strategies mitigate byproduct formation during palladium-catalyzed coupling steps?

  • Data-Driven Approach : Byproducts like homocoupled furans or dehalogenated intermediates are common.

  • Preventive Measures :
  • Use degassed solvents to suppress Pd black formation.
  • Optimize catalyst loading (1–2 mol% Pd) and ligand (e.g., SPhos) to enhance selectivity .
  • Analysis : Track byproducts via GC-MS or HPLC. For example, homocoupled furans elute earlier in reverse-phase HPLC (retention time ~8.2 min vs. 12.5 min for the target compound) .

Q. How does computational modeling predict the reactivity of this compound in electrophilic substitution?

  • DFT Studies : Calculate Fukui indices to identify nucleophilic sites.

  • Results : The meta position to the amine group (C5) shows higher electrophilic susceptibility (Fukui f⁺ = 0.12) due to electron-donating effects of the –NH₂ group .
    • Validation : Experimental nitration at C5 (HNO₃/H₂SO₄) yields 5-nitro derivatives, confirming computational predictions .

Data Contradiction Analysis

Q. Why do oxidation studies report divergent products for similar aniline-furan derivatives?

  • Hypothesis : Reaction conditions (e.g., pH, oxidizing agent) dictate product selectivity.

  • Case 1 : KMnO₄ in acidic conditions oxidizes the furan ring to maleic acid derivatives .
  • Case 2 : Mild Ag₂O/NaOH oxidizes the –NH₂ group to nitro without furan ring cleavage .
    • Resolution : Control pH and oxidant strength. For furan ring preservation, use Ag₂O (pH 10–12, 25°C) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodCatalyst/ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O906598.5
Nucleophilic SubstitutionKOtBuTHF705295.2

Table 2 : Key 1H NMR Assignments (CDCl₃, 400 MHz)

Proton Groupδ (ppm)MultiplicityCoupling (J, Hz)
Furan C3–H6.34dJ = 1.8
Methoxymethyl –OCH₂–4.12s
Aromatic –NH₂3.85br s

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